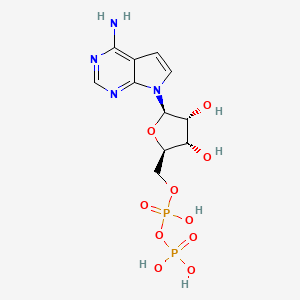![molecular formula C15H17F3N2O4 B1226086 2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone is a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
- Tautomerism in NH-pyrazoles: Research on NH-pyrazoles, including derivatives with 3,4-dimethoxyphenyl groups, has demonstrated complex patterns of hydrogen bonding and tautomerism. These compounds show unique tautomeric forms in crystal structures, influenced by hydrogen bonding interactions (Cornago et al., 2009).
Coordination Chemistry
- Coordination Behavior with Co(II): Para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands, which are structurally related to the compound , have shown interesting coordination behavior towards Co(II), leading to different complex formations (Blasberg et al., 2010).
Chemosensor Applications
- Fluorescent Chemosensor for Metal Ions: A pyrazoline derivative with a similar structure has been used as a fluorescent chemosensor for metal ions, demonstrating selective detection capabilities for Fe3+ ions based on fluorometric detection (Khan, 2020).
Synthetic Methodology and Structural Assignment
- Synthesis and Structural Assignment: Studies have focused on synthesizing various pyrazole derivatives, including those with trifluoromethyl groups, and determining their structures through methods like NMR, MS, X-ray, and DFT calculations. These methodologies are crucial for understanding the properties of such compounds (Bonacorso et al., 2013).
Antimicrobial Activity
- Antimicrobial Agents: Pyrazole derivatives, closely related to the compound of interest, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Some of these compounds have shown significant antimicrobial properties (Bondock et al., 2011).
Anti-inflammatory and Antioxidant Properties
- Anti-inflammatory and Antioxidant Activities: A series of pyrazole chalcones, structurally related to the compound , have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This indicates potential therapeutic applications for similar compounds (Bandgar et al., 2009).
Fungicidal Activity
- Fungicidal Properties: Novel pyrazol-3-oxy derivatives, including those with dimethoxyphenyl groups, have shown moderate inhibitory activity against certain fungal species, highlighting their potential as fungicides (Liu et al., 2012).
Propiedades
Nombre del producto |
2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
|---|---|
Fórmula molecular |
C15H17F3N2O4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C15H17F3N2O4/c1-9-8-14(22,15(16,17)18)20(19-9)13(21)7-10-4-5-11(23-2)12(6-10)24-3/h4-6,22H,7-8H2,1-3H3 |
Clave InChI |
LHCQUUAAJJVPSX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC(=C(C=C2)OC)OC |
Solubilidad |
26.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
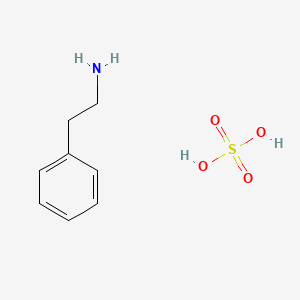

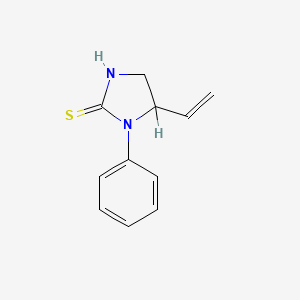
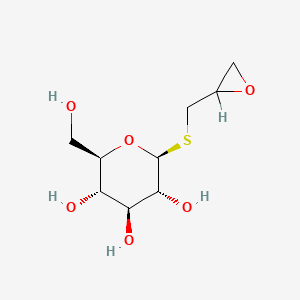
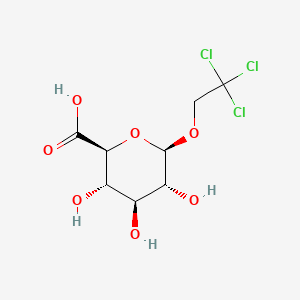
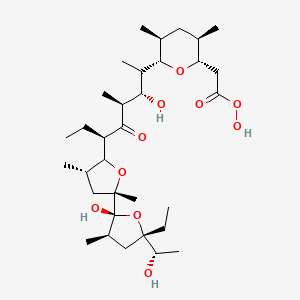
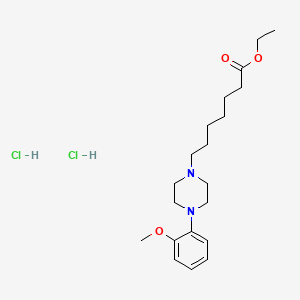
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)
